3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrrolidinone ring, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the pyrrolidinone ring: This can be accomplished by cyclization of an appropriate amide precursor under acidic or basic conditions.
Final coupling step: The final step involves coupling the pyrrolidinone and oxadiazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The oxadiazole ring can be reduced to form a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: Contains a chlorine atom instead of a methoxy group, which may alter its chemical and biological properties.
Uniqueness
The presence of the methoxy group in 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide contributes to its unique chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-28-15-8-3-2-7-14(15)19-22-23-20(29-19)21-18(27)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h2-8,11H,9-10H2,1H3,(H,21,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNWXIBOFMZBEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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